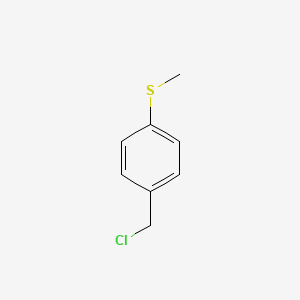4-(Methylthio)benzyl chloride
CAS No.: 874-87-3
Cat. No.: VC2311369
Molecular Formula: C8H9ClS
Molecular Weight: 172.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874-87-3 |
|---|---|
| Molecular Formula | C8H9ClS |
| Molecular Weight | 172.68 g/mol |
| IUPAC Name | 1-(chloromethyl)-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 |
| Standard InChI Key | VWVZFHRDLPHBEG-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CCl |
| Canonical SMILES | CSC1=CC=C(C=C1)CCl |
Introduction
Chemical Identity and Structure
Basic Information
4-(Methylthio)benzyl chloride is an aromatic chlorinated compound with the molecular formula C8H9ClS and a molecular weight of 172.68 g/mol . It consists of a benzene ring substituted with a methylthio group at the para position relative to a chloromethyl group.
Identification and Nomenclature
The compound has several synonyms and identifiers that are recognized in scientific literature and chemical databases:
| Parameter | Value |
|---|---|
| CAS Number | 874-87-3 |
| EINECS Number | 212-870-0 |
| Molecular Formula | C8H9ClS |
| Common Synonyms | 1-(Chloromethyl)-4-(methylthio)benzene, 4-(Methylthio)benzylchloride, 4-Chloromethylthioanisole, 4-thiomethyl-benzyl chloride |
| IUPAC Name | 1-(chloromethyl)-4-methylsulfanylbenzene |
Table 1: Chemical identifiers for 4-(Methylthio)benzyl chloride
Physical and Chemical Properties
Physical Characteristics
4-(Methylthio)benzyl chloride exhibits specific physical properties that influence its handling, storage, and applications in synthetic processes.
| Property | Value |
|---|---|
| Physical State | Not explicitly stated in sources |
| Boiling Point | 116°C at 8mm Hg |
| Density | 1.170 g/mL at 25°C |
| Flash Point | >110°C (>230°F) |
| Solubility in Water | Hydrolyzes in water |
| Stability | Moisture sensitive |
| Recommended Storage | Inert atmosphere, freezer (below -20°C) or refrigerator (2-8°C) |
| Specific Gravity | 1.18 |
Table 2: Physical properties of 4-(Methylthio)benzyl chloride
Chemical Reactivity
The compound contains reactive functional groups that contribute to its chemical behavior:
-
The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions
-
The methylthio group provides additional electron density to the aromatic system
-
It hydrolyzes in water, indicating reactivity with nucleophiles
-
It requires storage under inert atmosphere, suggesting potential reactivity with atmospheric components
Synthesis and Preparation
Synthetic Pathways
The primary synthetic method for 4-(Methylthio)benzyl chloride involves chlorination of 4-(Methylthio)benzyl alcohol. This process has been documented in the context of preparing intermediates for pharmaceutical compounds.
| Parameter | Condition |
|---|---|
| Reagent | Concentrated hydrochloric acid |
| Temperature | 10°C to 40°C |
| Solvent | Water-immiscible organic solvent (e.g., toluene) |
| Reaction Time | 1-4 hours |
| Purification | Neutralization of organic phase, solvent removal, optional distillation |
Table 3: Synthesis parameters for 4-(Methylthio)benzyl chloride
Reaction Mechanism
The chlorination reaction proceeds through nucleophilic substitution of the hydroxyl group in 4-(Methylthio)benzyl alcohol by chloride. The reaction is typically carried out in a biphasic system with toluene as the organic phase, allowing for efficient separation of the product from the aqueous reaction medium .
Alternative Methods
While the direct chlorination of 4-(Methylthio)benzyl alcohol is the most documented method, traditional methods for benzyl chloride synthesis could potentially be adapted for this compound. These might include:
-
Chloromethylation of thioanisole
-
Radical chlorination of 4-methylthiotoluene
-
Functional group interconversion from corresponding esters or acids
Applications and Downstream Chemistry
Pharmaceutical Synthesis
4-(Methylthio)benzyl chloride serves as an important intermediate in pharmaceutical synthesis. One documented application is in the preparation of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl] ethanone, which is likely a pharmaceutical intermediate .
| Hazard Type | Classification |
|---|---|
| Skin Corrosion | Sub-category 1B |
| Eye Damage | Category 1 |
| Health Hazard (NFPA) | 3 - Short exposure could cause serious temporary or moderate residual injury |
| Fire Hazard (NFPA) | 1 - Materials that require considerable preheating before ignition |
| Reactivity (NFPA) | 0 - Normally stable, even under fire exposure conditions |
Table 4: Hazard classification of 4-(Methylthio)benzyl chloride
Research Context and Related Chemistry
Relationship to Other Compounds
It is important to distinguish 4-(Methylthio)benzyl chloride (C8H9ClS) from similar compounds such as 4-(Methylthio)benzoyl chloride (C8H7ClOS), which has a different functional group and reactivity profile .
Broader Chemical Context
While specific research on 4-(Methylthio)benzyl chloride itself was limited in the search results, research on related benzyl derivatives indicates their importance in producing value-added oxygen-containing compounds for applications in perfumes, pesticides, dyes, pharmaceuticals, and preservatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume